1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pramiconazole is a triazole antifungal compound that was under development by Barrier Therapeutics for the treatment of acute skin and mucosal fungal infections . It is known for its broad-spectrum antifungal activity and high potency against dermatophytes and yeasts . Despite its promising properties, pramiconazole was never marketed .
Vorbereitungsmethoden
Pramiconazole can be synthesized through a multi-step process involving several key intermediates. The synthetic route typically involves the formation of a triazole ring and the incorporation of various functional groups to enhance its antifungal activity . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Pramiconazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from pramiconazole, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the triazole ring or other functional groups on the molecule .
Wissenschaftliche Forschungsanwendungen
Pramiconazole has been extensively studied for its antifungal properties. It has shown potent in vitro activities against Candida species and dermatophytes like Trichophyton and Microsporum . In animal models, pramiconazole has demonstrated superior efficacy compared to other antifungal agents like itraconazole and terbinafine . Its applications extend to the treatment of various fungal infections, including seborrheic dermatitis, onychomycosis, and dermatomycosis . Additionally, pramiconazole has been investigated for its potential use in treating pityriasis versicolor, a common superficial fungal infection .
Wirkmechanismus
Pramiconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to impaired cell membrane integrity and function, ultimately resulting in fungal cell death . The molecular targets of pramiconazole include fungal cytochrome P450 enzymes, particularly 14α-demethylase .
Vergleich Mit ähnlichen Verbindungen
Pramiconazole belongs to the class of triazole antifungals, which also includes compounds like itraconazole, fluconazole, and posaconazole . Compared to these similar compounds, pramiconazole has shown higher intrinsic in vivo efficacy in certain animal models . Its unique structure, which includes a triazole ring and various functional groups, contributes to its potent antifungal activity and broad-spectrum efficacy . unlike its counterparts, pramiconazole was never marketed, which limits its clinical use .
Similar Compounds
- Itraconazole
- Fluconazole
- Posaconazole
- Miconazole
Eigenschaften
Molekularformel |
C35H39F2N7O4 |
---|---|
Molekulargewicht |
659.7 g/mol |
IUPAC-Name |
1-[4-[4-[4-[[4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3 |
InChI-Schlüssel |
AEKNYBWUEYNWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.